![molecular formula C18H16O7 B1660966 Cimiciphenone CAS No. 863604-14-2](/img/structure/B1660966.png)
Cimiciphenone
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Overview
Description
Cimiciphenone is a natural product found in Actaea racemosa with data available.
Scientific Research Applications
Phenolic Esters in Cimicifuga Racemosa
Cimiciphenone, identified in the rhizomes of Cimicifuga racemosa, does not exert a proliferative (estrogenic) effect in estrogen-dependent MCF-7 mamma carcinoma cell line, contrary to earlier reports suggesting estrogenic activity. This finding is significant as it contributes to understanding the estrogenic activity of compounds found in Cimicifuga racemosa, a plant commonly used for treating menopausal symptoms (Stromeier, Petereit, & Nahrstedt, 2005).
Antioxidant Properties in Black Cohosh
The roots/rhizomes of Cimicifuga racemosa L. (black cohosh), containing cimiciphenone, have been studied for their antioxidant properties. They effectively scavenged reactive oxygen species and protected against DNA damage induced by the quinone menadione in cultured S30 breast cancer cells. This suggests that black cohosh, and by extension cimiciphenone, can protect against cellular DNA damage by acting as antioxidants (Burdette et al., 2002).
Impact on Pharmacokinetics
Studies focusing on the pharmacokinetics of various compounds often shed light on the metabolism and effects of similar compounds. While not directly on cimiciphenone, research on the metabolism of other compounds, like nitromiphene, provides insights into how cimiciphenone might interact with biological systems (Ruenitz & Bagley, 1986).
Ethnopharmacological Approach and Analysis
Understanding the bioactive compounds in plants like Cimicifuga racemosa, which contains cimiciphenone, involves analyzing these compounds for their medicinal properties. Such analysis provides insight into the biological activities and potential therapeutic uses of cimiciphenone and other similar compounds (Brusotti et al., 2014).
Anticancer Effects of Plant-Derived Compounds
Research into the anticancer effects of various plant-derived compounds, like cinnamic acid and tanshinone IIA, might inform the potential anticancer properties of cimiciphenone. These studies often explore how such compounds interact with cancer cells and their mechanisms of action (Li et al., 2008).
properties
CAS RN |
863604-14-2 |
---|---|
Product Name |
Cimiciphenone |
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H16O7/c1-24-17-6-2-11(8-15(17)21)3-7-18(23)25-10-16(22)12-4-5-13(19)14(20)9-12/h2-9,19-21H,10H2,1H3/b7-3+ |
InChI Key |
DAFPSPBZCRCOAU-XVNBXDOJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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